3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole
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Overview
Description
3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxy group on the phenyl ring at position 4 and a nitro group on the phenyl ring at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole typically involves the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the cyclization of 1-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, while its anti-cancer effects could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(2-chlorophenyl)-1H-pyrazole
- 3-(4-Methoxyphenyl)-5-(2-methylphenyl)-1H-pyrazole
- 3-(4-Methoxyphenyl)-5-(2-fluorophenyl)-1H-pyrazole
Uniqueness
3-(4-Methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13N3O3 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H13N3O3/c1-22-12-8-6-11(7-9-12)14-10-15(18-17-14)13-4-2-3-5-16(13)19(20)21/h2-10H,1H3,(H,17,18) |
InChI Key |
CIVZUTAUOXFTCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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